
Propanoic acid--(2R)-6-methylhept-5-en-2-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) is a chiral compound that combines propanoic acid and (2R)-6-methylhept-5-en-2-ol in a 1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) can be achieved through several methods. One common approach involves the esterification of propanoic acid with (2R)-6-methylhept-5-en-2-ol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as enzymes, can also be explored to achieve high enantioselectivity and environmentally friendly processes.
化学反应分析
Types of Reactions
Propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
科学研究应用
Propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways, influencing various biological processes.
相似化合物的比较
Similar Compounds
- Propanoic acid–2-pentanol (1/1)
- (2R)-2-(2,4-dichlorophenoxy)propanoic acid–N-methylmethanamine (1/1)
Uniqueness
Propanoic acid–(2R)-6-methylhept-5-en-2-ol (1/1) is unique due to its specific chiral configuration and the presence of a double bond in the heptenol moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
200551-66-2 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
(2R)-6-methylhept-5-en-2-ol;propanoic acid |
InChI |
InChI=1S/C8H16O.C3H6O2/c1-7(2)5-4-6-8(3)9;1-2-3(4)5/h5,8-9H,4,6H2,1-3H3;2H2,1H3,(H,4,5)/t8-;/m1./s1 |
InChI 键 |
ODBYWRYHJIWJIR-DDWIOCJRSA-N |
手性 SMILES |
CCC(=O)O.C[C@H](CCC=C(C)C)O |
规范 SMILES |
CCC(=O)O.CC(CCC=C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



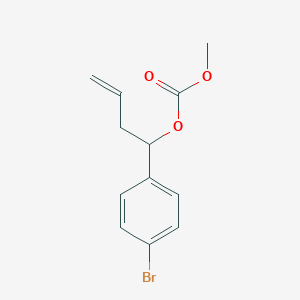
![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)
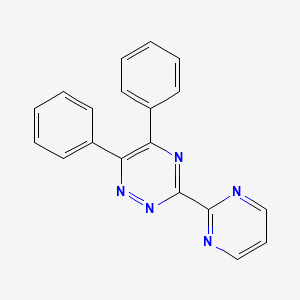
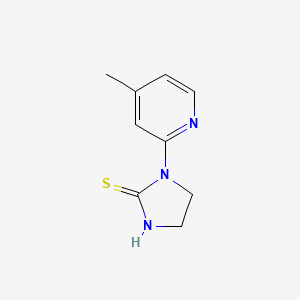
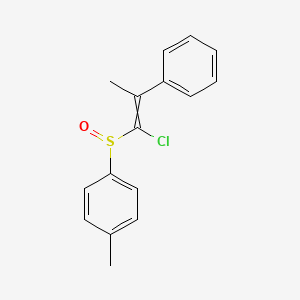
![Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-](/img/structure/B12573339.png)

![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)

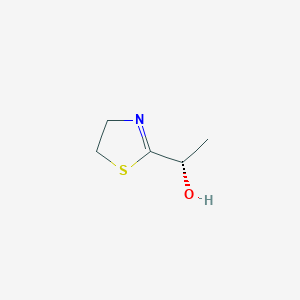
![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
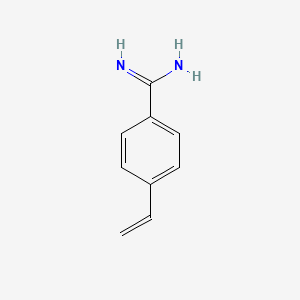
![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
